Cas no 140710-90-3 (3-O-tert-Butyldimethylsilyl Calcifediol)
3-O-tert-Butyldimethylsilyl Calcifediol Chemical and Physical Properties
Names and Identifiers
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- 9,10-Secocholesta-5,7,10(19)-trien-25-ol,3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (3b,5Z,7E)- (9CI)
- 6-(4-{2-[5-(tert-Butyl-dimethyl-silanyloxy)-2-methylene-cyclohexylidene]-ethylidene}-7a-methyl-octahydro-inden-1-yl)-2-methyl-he
- 6-(4-{2-[5-(tert-Butyl-dimethyl-silanyloxy)-2-methylene-cyclohexylidene]-ethylidene}-7a-methyl-octahydro-inden-1-yl)-2-methyl-heptan-2-ol
- (6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol
- 3-O-tert-ButyldiMethylsilyl Calcifediol
- 6-(4-{2-[5-(TERT-BUTYL-DIMETHYL-SILANYLOXY)-2-METHYLENE-CYCLOHEXYLIDENE]-ETHYLIDENE}-7A-METHYL-OCTAHYDRO-INDEN-1-YL)-2-...
- 9,10-Secocholesta-5,7,10(19)-trien-25-ol,3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (3b,5Z,7E...
- 3-O-TBDMS 25-OH Vitamin D3
- 3-O-tert-Butyldimethylsilyl-25-Hydroxycholecalciferol
- 3-O-tert-Butyldimethylsilyl-25-hydroxyvitamin D3
- A,5Z,7E)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-9,10-secocholesta-5,7,10(19)-triene-25-diol
- 3-O-tert-Butyldimethylsilyl Calcifediol
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- Inchi: 1S/C33H58O2Si/c1-24-15-18-28(35-36(9,10)31(3,4)5)23-27(24)17-16-26-14-12-22-33(8)29(19-20-30(26)33)25(2)13-11-21-32(6,7)34/h16-17,25,28-30,34H,1,11-15,18-23H2,2-10H3/b26-16+,27-17-/t25-,28+,29-,30+,33-/m1/s1
- InChI Key: CTZMHDJIUFEYKE-NXMZLKDESA-N
- SMILES: [Si](C)(C)(C(C)(C)C)O[C@H]1CCC(=C)/C(/C1)=C\C=C1/CCC[C@@]2(C)[C@H]/1CC[C@@H]2[C@H](C)CCCC(C)(C)O
Computed Properties
- Exact Mass: 514.42100
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 36
- Rotatable Bond Count: 9
- Complexity: 842
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 2
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- PSA: 29.46000
- LogP: 9.76340
3-O-tert-Butyldimethylsilyl Calcifediol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B691230-2.5mg |
3-O-tert-Butyldimethylsilyl Calcifediol |
140710-90-3 | 2.5mg |
$ 207.00 | 2023-04-18 | ||
| TRC | B691230-25mg |
3-O-tert-Butyldimethylsilyl Calcifediol |
140710-90-3 | 25mg |
$ 1642.00 | 2023-04-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-504418-2.5 mg |
3-O-tert-Butyldimethylsilyl Calcifediol, |
140710-90-3 | 2.5 mg |
¥2,858.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-504418-2.5mg |
3-O-tert-Butyldimethylsilyl Calcifediol, |
140710-90-3 | 2.5mg |
¥2858.00 | 2023-09-05 |
3-O-tert-Butyldimethylsilyl Calcifediol Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
Additional information on 3-O-tert-Butyldimethylsilyl Calcifediol
Comprehensive Overview of 3-O-tert-Butyldimethylsilyl Calcifediol (CAS No. 140710-90-3): Properties, Applications, and Research Insights
3-O-tert-Butyldimethylsilyl Calcifediol, identified by its CAS number 140710-90-3, is a chemically modified derivative of calcifediol, a key intermediate in vitamin D metabolism. This compound is widely utilized in pharmaceutical research and development due to its role in synthesizing active vitamin D analogs. The tert-butyldimethylsilyl (TBDMS) protecting group enhances the molecule's stability, making it invaluable for targeted drug delivery and metabolic studies. Researchers and industry professionals frequently search for terms like "TBDMS-protected vitamin D derivatives" or "calcifediol silylation applications", reflecting its growing relevance in nutraceutical and therapeutic innovations.
The compound's unique structure, featuring a silyl ether at the 3-position, allows for selective deprotection under mild conditions, a critical advantage in multistep synthetic pathways. This property aligns with current trends in green chemistry and sustainable pharmaceutical manufacturing, topics dominating academic and industrial discourse. Recent publications highlight its utility in developing novel vitamin D receptor modulators, addressing conditions like osteoporosis, autoimmune disorders, and even emerging research in oncology support therapies. Users often inquire about "3-O-TBDMS Calcifediol solubility" or "stability under physiological conditions", underscoring the need for detailed physicochemical data.
From a technical perspective, 140710-90-3 exhibits improved lipophilicity compared to native calcifediol, facilitating membrane permeability in cellular assays. This characteristic has spurred interest in drug formulation optimization, particularly for oral bioavailability enhancement—a hot topic in precision medicine forums. Analytical methods such as HPLC-UV and LC-MS are commonly employed for purity assessment, with researchers frequently searching for "chromatographic separation protocols" for this compound. The growing demand for high-purity reference standards in clinical trials further amplifies its commercial significance.
Emerging applications in nutrigenomics have positioned 3-O-tert-Butyldimethylsilyl Calcifediol as a tool for studying vitamin D-gene interactions, especially in populations with vitamin D deficiency—a globally trending health concern. Discussions around "personalized supplementation strategies" often reference such advanced intermediates. Furthermore, its role in prodrug development resonates with searches for "targeted release vitamin D analogs", reflecting industry shifts toward patient-centric therapeutics. Regulatory databases classify this compound as non-hazardous, ensuring broad accessibility for research institutions.
Innovative studies now explore its potential in cosmeceuticals, leveraging vitamin D's documented effects on skin barrier function. This aligns with booming consumer searches for "dermatological active ingredients" and "anti-aging molecular mechanisms". The compound's synergistic effects with hyaluronic acid and peptides are under investigation, tapping into the multibillion-dollar dermal care market. Such interdisciplinary applications demonstrate how CAS 140710-90-3 bridges pharmaceutical and cosmetic biotechnology—a convergence point for modern research funding.
Quality control protocols for 3-O-TBDMS Calcifediol emphasize spectroscopic characterization (IR, NMR) and thermal stability analysis (DSC), addressing frequent queries about "storage conditions" and "shelf-life extension". The compound's compatibility with continuous flow chemistry systems—a trending search term in process chemistry circles—enables scalable production while minimizing organic waste. These attributes contribute to its inclusion in FDA-approved synthetic routes for next-generation vitamin D therapeutics, as documented in recent Orange Book supplements.
In conclusion, 3-O-tert-Butyldimethylsilyl Calcifediol represents a versatile building block in both academic and industrial settings. Its intersection with high-interest areas like metabolic disease research, advanced drug delivery, and preventive healthcare ensures sustained scientific attention. As evidenced by search volume patterns, professionals actively seek information on "large-scale synthesis techniques" and "patent landscape analysis" for this compound, signaling its enduring importance in life sciences innovation.
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